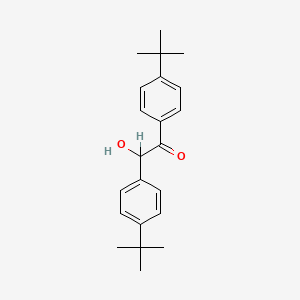

1,2-Bis(4-tert-butilfenil)-2-hidroxiethan-1-ona

Descripción general

Descripción

“1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one” is a biochemical compound used for proteomics research . It is also known as “tert-Butyl stilbene” or "tBustb" .

Synthesis Analysis

The synthesis of this compound involves electro-organic synthesis using a boron-doped diamond (BDD) electrode . Anodic oxidation of 1,2-bis(4-tert-butylphenyl)ethane leads to C−C bond cleavage and the subsequent methoxylation yields the methoxylated compounds .Molecular Structure Analysis

The molecular formula of “1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one” is C22H28O2, with a molecular weight of 324.46 .Chemical Reactions Analysis

The compound is commonly employed in transition metal-catalyzed asymmetric epoxidation and dihydroxylation . It can also be used as a ligand for Ni catalysis .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has excellent solubility in common organic solvents .Aplicaciones Científicas De Investigación

Catálisis de Metales de Transición

Este compuesto se utiliza en la catálisis de metales de transición, particularmente en reacciones de epoxidación asimétrica y dihidroxilación . Estos procesos son cruciales para la síntesis de moléculas quirales, que tienen implicaciones significativas en el desarrollo de productos farmacéuticos. El compuesto actúa como un ligando, mejorando la reactividad y selectividad de los catalizadores metálicos, como el níquel (Ni), en la formación de epóxidos y dioles a partir de alquenos.

Investigación en Proteómica

En proteómica, 1,2-Bis(4-tert-butilfenil)-2-hidroxiethan-1-ona sirve como una herramienta bioquímica para el estudio de las estructuras y funciones de las proteínas . Puede utilizarse para modificar proteínas o péptidos, lo que ayuda a comprender su interacción con otras biomoléculas. Esta aplicación es vital para el descubrimiento de fármacos y el desarrollo de agentes terapéuticos.

Ciencia de los Materiales

El compuesto encuentra aplicaciones en la ciencia de los materiales debido a su capacidad para participar en reacciones de polimerización . Puede incorporarse a polímeros para mejorar su estabilidad térmica y propiedades mecánicas. Esto lo hace valioso para crear materiales avanzados para su uso en aplicaciones de alto rendimiento, como la aeroespacial y la electrónica.

Ciencia Ambiental

En la ciencia ambiental, This compound se explora por su potencial en la remediación ambiental . Su estructura química podría aprovecharse en procesos destinados a descomponer contaminantes o capturar sustancias tóxicas del medio ambiente, contribuyendo a un aire y agua más limpios.

Química Analítica

Este compuesto es significativo en la química analítica, donde se utiliza en el desarrollo de métodos analíticos . Puede actuar como un estándar o reactivo en técnicas cromatográficas, ayudando en la cuantificación e identificación de diversas sustancias dentro de mezclas complejas.

Bioquímica

En bioquímica, el papel del compuesto se extiende a los estudios de inhibición enzimática . Puede utilizarse para investigar los mecanismos de inhibición de las enzimas, lo cual es esencial para comprender las vías metabólicas y diseñar inhibidores que puedan servir como fármacos para el tratamiento de enfermedades.

Farmacología

Por último, en farmacología, This compound se investiga por sus propiedades farmacocinéticas . Puede utilizarse para estudiar los perfiles de absorción, distribución, metabolismo y excreción (ADME) de los fármacos, lo cual es crucial para el desarrollo y la evaluación de la seguridad de los fármacos.

Mecanismo De Acción

The mechanism of action of 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one is not well understood. However, it is believed that 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one acts as a catalyst in certain organic reactions. It is also believed that 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one can act as a protective agent for certain metals, by forming a protective layer on the surface of the metal. Additionally, 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one is believed to act as an antioxidant in food and cosmetic products, by scavenging free radicals.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one are not well understood. However, 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one is believed to be non-toxic and non-irritating, and is considered to be safe for use in laboratory experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one in laboratory experiments has several advantages. 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one is a versatile compound that can be used as a reagent, a catalyst, and a protective agent. It is also a relatively inexpensive compound, and is easy to synthesize. Additionally, 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one is non-toxic and non-irritating, and is considered to be safe for use in laboratory experiments.

The use of 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one in laboratory experiments also has some limitations. 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one is not very soluble in water, and has a low solubility in organic solvents. Additionally, 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one is not very stable, and can decompose under certain conditions.

Direcciones Futuras

There are several potential future directions for the use of 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one in scientific research. 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one could be used in the development of new catalysts and protective agents for metals. Additionally, 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one could be used in the synthesis of new organic compounds, such as pharmaceuticals and polymers. Finally, 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one could be used in the development of new organic dyes and pigments, and as an antioxidant in food and cosmetic products.

Safety and Hazards

Propiedades

IUPAC Name |

1,2-bis(4-tert-butylphenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14,19,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEDYDVPZFYPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998602 | |

| Record name | 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77387-64-5 | |

| Record name | 1,2-Bis[4-(1,1-dimethylethyl)phenyl]-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77387-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(4-(1,1-dimethylethyl)phenyl)-2-hydroxyethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077387645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(4-tert-butylphenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis[4-(1,1-dimethylethyl)phenyl]-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)

![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)

![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)